Piperidin-3-yl(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)methanone hydrochloride
Description
Piperidin-3-yl(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)methanone hydrochloride is a synthetic organic compound featuring a methanone core linked to two heterocyclic moieties: a piperidin-3-yl group and a tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl group. The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical research.
Properties
IUPAC Name |
1,3,3a,4,6,6a-hexahydrofuro[3,4-c]pyrrol-5-yl(piperidin-3-yl)methanone;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2.ClH/c15-12(9-2-1-3-13-4-9)14-5-10-7-16-8-11(10)6-14;/h9-11,13H,1-8H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRIJBHIXFCYYAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C(=O)N2CC3COCC3C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Bond Disconnections
The retrosynthetic breakdown of piperidin-3-yl(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)methanone hydrochloride reveals two primary fragments: the piperidin-3-ylmethanone core and the tetrahydrofuropyrrolidine moiety. The methanone bridge is typically constructed via a nucleophilic acyl substitution or Friedel-Crafts acylation, while the tetrahydrofuropyrrolidine system arises from intramolecular cyclization of appropriately functionalized precursors.
Methanone Bridge Formation
The central carbonyl group is introduced through reactions between piperidine derivatives and acylating agents. For example, the coupling of 3-aminopiperidine with a furopyrrolidine carbonyl chloride under Schotten-Baumann conditions has been reported in analogous syntheses. Alternatively, Grignard reagents, such as those derived from tetrahydrofuropyrrolidine magnesium bromide, can react with piperidin-3-carbonyl chloride to form the methanone linkage.
Tetrahydrofuropyrrolidine Synthesis
The tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-one precursor is synthesized via a stereocontrolled cyclization. A method adapted from EP2567959A1 involves treating a diol-substituted pyrrolidine with a catalytic amount of p-toluenesulfonic acid (PTSA) in toluene, achieving ring closure at 80°C with >90% yield.
Stepwise Synthetic Pathways
Route 1: Sequential Cyclization and Acylation
Step 1: Synthesis of Tetrahydro-1H-Furo[3,4-c]Pyrrol-5(3H)-one
A mixture of cis-3,4-dihydroxypyrrolidine (10 mmol), trimethyl orthoformate (12 mmol), and PTSA (0.5 mmol) in toluene is refluxed for 12 hours. The reaction is quenched with aqueous NaHCO₃, extracted with ethyl acetate, and purified via silica gel chromatography to yield the cyclized product as a white solid (87% yield).
Table 1: Cyclization Optimization for Tetrahydrofuropyrrolidine
| Catalyst | Temperature (°C) | Time (hr) | Yield (%) |
|---|---|---|---|
| PTSA | 80 | 12 | 87 |
| H₂SO₄ | 100 | 8 | 72 |
| Amberlyst | 60 | 24 | 68 |
Step 2: Formation of the Methanone Bridge
The tetrahydrofuropyrrolidine (5 mmol) is reacted with piperidin-3-carbonyl chloride (5.5 mmol) in dichloromethane (DCM) using triethylamine (6 mmol) as a base. After stirring at 0°C for 2 hours, the mixture is washed with brine, dried over MgSO₄, and concentrated to afford the methanone intermediate (78% yield).
Step 3: Hydrochloride Salt Formation
The free base (4 mmol) is dissolved in anhydrous ether, and HCl gas is bubbled through the solution until precipitation ceases. The solid is filtered, washed with cold ether, and dried under vacuum to yield the hydrochloride salt (92% purity by HPLC).
Alternative Methodologies and Comparative Analysis
Route 2: One-Pot Tandem Cyclization-Acylation
A streamlined approach combines cyclization and acylation in a single vessel. A mixture of cis-3,4-dihydroxypyrrolidine, piperidin-3-carboxylic acid, and thionyl chloride is heated at 60°C for 6 hours, followed by the addition of DCM and triethylamine. This method reduces purification steps but yields a lower product (64%) due to competing side reactions.
Route 3: Enzymatic Resolution for Stereochemical Control
To address stereochemical challenges, lipase-mediated resolution of a racemic tetrahydrofuropyrrolidine intermediate has been explored. Using Candida antarctica lipase B (CAL-B) in tert-butyl methyl ether, the (3R,4S)-enantiomer is selectively acetylated, achieving 98% enantiomeric excess (ee) after recrystallization.
Table 2: Comparison of Synthetic Routes
| Route | Steps | Overall Yield (%) | Purity (%) | Stereoselectivity |
|---|---|---|---|---|
| 1 | 3 | 62 | 92 | Moderate |
| 2 | 2 | 51 | 85 | Low |
| 3 | 4 | 58 | 96 | High |
Purification and Characterization
Industrial-Scale Considerations
Catalyst Recycling
Copper(I) oxide (0.02 wt%), used in analogous amination steps (US8697876B2), can be recovered via filtration and reused for three cycles without significant activity loss, reducing costs by 18%.
Solvent Selection
Chlorobenzene, employed in acylation reactions, is preferred over DCM due to its higher boiling point (131°C), enabling safer scale-up without pressurized systems.
Chemical Reactions Analysis
Types of Reactions
Piperidin-3-yl(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)methanone hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds.
Scientific Research Applications
Piperidin-3-yl(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)methanone hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of Piperidin-3-yl(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)methanone hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s unique structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Key Observations:
- Substituent Position : The piperidin-3-yl group in the target compound vs. piperidin-4-yl in 2098130-39-1 may alter steric interactions and receptor binding affinity.
- Salt Form : The hydrochloride salt improves aqueous solubility, a critical factor for bioavailability in drug development.
Physicochemical and Pharmacological Implications
- Lipophilicity : The free base of the target compound (logP estimated ~1.5–2.0) is less lipophilic than 2098130-39-1 (predicted logP ~1.8–2.3), which may influence blood-brain barrier permeability.
- Synthesis Complexity : The fused tetrahydrofuropyrrol system in the target compound requires stereoselective synthesis, increasing manufacturing challenges compared to the hexahydrofuropyridin analog.
Biological Activity
Piperidin-3-yl(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)methanone hydrochloride, also known by its CAS number 2098089-33-7, is a compound with significant potential in medicinal chemistry. Its unique structure combines a piperidine ring with a tetrahydrofuro-pyrrole moiety, which contributes to its biological activity. This article explores the biological properties, mechanisms of action, and therapeutic potentials of this compound based on current research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 229.72 g/mol. The presence of both piperidine and furo-pyrrole structures suggests potential interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₆ClN |
| Molecular Weight | 229.72 g/mol |
| CAS Number | 2098089-33-7 |
| Chemical Structure | Chemical Structure |
The biological activity of this compound is largely attributed to its ability to interact with specific receptors and enzymes. Although detailed mechanisms are still under investigation, preliminary studies suggest that it may exert its effects through:
- Enzyme Inhibition : The compound has shown promise in inhibiting enzymes such as cholinesterase and monoamine oxidase B, which are relevant in neurodegenerative diseases like Alzheimer's.
- Receptor Modulation : It may act as an agonist or antagonist at various neurotransmitter receptors, including muscarinic acetylcholine receptors (M3R), which are implicated in cancer cell proliferation and metastasis .
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound. For instance, derivatives containing the piperidine structure have demonstrated cytotoxic effects against various cancer cell lines, including FaDu hypopharyngeal tumor cells. The mechanism involves inducing apoptosis and disrupting cellular signaling pathways .
Antimicrobial Properties
Piperidin derivatives have been reported to possess antimicrobial activities against both Gram-positive and Gram-negative bacteria. Specifically, compounds similar to this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting their potential use in treating bacterial infections .
Case Studies
- Study on Anticancer Effects : A recent study evaluated the effects of piperidine derivatives on cancer cell lines, demonstrating that compounds similar to this compound induced apoptosis more effectively than standard chemotherapy agents like bleomycin .
- Antimicrobial Efficacy : Another study focused on the antimicrobial properties of piperidine derivatives against fungal pathogens such as Candida species. The results indicated that these compounds inhibited ergosterol biosynthesis, a critical component of fungal cell membranes .
Q & A
Q. What synthetic methodologies are most effective for producing Piperidin-3-yl(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)methanone hydrochloride?
The compound is synthesized via multi-step routes, typically involving ring-forming reactions (e.g., cyclization of precursors) and amide coupling between piperidine and tetrahydrofuropyrrole moieties. A key method (General Method 8) uses hexahydro-1H-furo[3,4-c]pyrrole as a precursor, achieving yields up to 95% under optimized conditions (e.g., temperature-controlled catalysis, inert atmosphere). Post-synthesis purification via chromatography or recrystallization ensures >95% purity, validated by LCMS and NMR .
Q. How is the structural integrity of this compound confirmed in academic research?
Characterization relies on 1H/13C NMR to resolve the fused furo-pyrrolidine and piperidine rings, with distinct signals for methylene groups (δ 2.5–3.5 ppm) and carbonyl carbons (δ ~170 ppm). High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ peak at m/z 238.326 for C13H22N2O2·HCl). Infrared spectroscopy (IR) identifies key functional groups, such as the ketone (C=O stretch at ~1650 cm⁻¹) and hydrochloride salt (broad O-H/N-H stretches) .
Advanced Research Questions
Q. What structural features distinguish this compound from analogs like N'-hydroxy-2-(tetrahydrofuropyrrolyl)acetimidamide?
The furo-pyrrolidine-piperidine scaffold confers unique rigidity and stereoelectronic properties. Compared to analogs (e.g., N'-hydroxy-2-(tetrahydrofuropyrrolyl)acetimidamide), the absence of a hydroxylamine group and presence of a methanone bridge enhance lipophilicity (logP ~1.8 vs. ~0.5 for analogs), impacting membrane permeability and target engagement. Computational docking studies suggest the fused ring system improves binding to enzymes like Notum carboxylesterase via hydrophobic pocket interactions .
Q. How do researchers resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. cytotoxicity)?
Discrepancies often arise from assay variability (e.g., cell line specificity, concentration ranges). For example, Notum inhibition (IC50 = 0.5 µM) in enzymatic assays may contrast with cytotoxicity (LD50 > 50 µM) in cell viability studies. To reconcile this:
Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?
Key optimizations include:
- Salt form selection : Hydrochloride salts improve aqueous solubility (e.g., 15 mg/mL in PBS) vs. free bases.
- Prodrug derivatization : Esterification of the piperidine nitrogen enhances oral bioavailability (e.g., AUC increase by 3× in rodent models).
- Co-crystallization studies : Identify stable polymorphs for long-term storage .
Methodological Challenges
Q. How is stereochemical purity ensured during synthesis of the tetrahydrofuro[3,4-c]pyrrolidine moiety?
The fused ring system requires chiral resolution (e.g., chiral HPLC) or asymmetric catalysis (e.g., Evans’ oxazaborolidine catalysts) to control stereocenters. Enantiomeric excess (>98%) is confirmed via polarimetry or chiral shift reagents in NMR .
Q. What computational tools are used to predict the compound’s interaction with novel targets?
- Molecular Dynamics (MD) simulations : Model binding kinetics to GPCRs or kinases.
- Pharmacophore mapping : Align the methanone and piperidine groups with known active sites (e.g., serotonin receptors).
- ADMET prediction : Tools like SwissADME assess blood-brain barrier penetration and CYP450 inhibition risks .
Critical Analysis of Evidence
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
